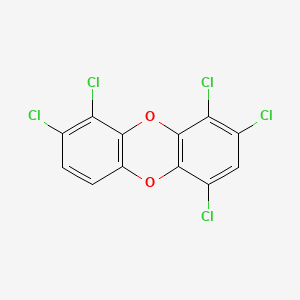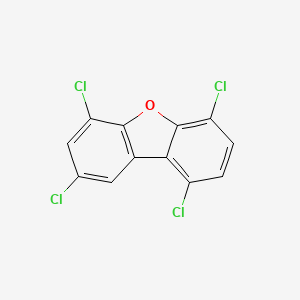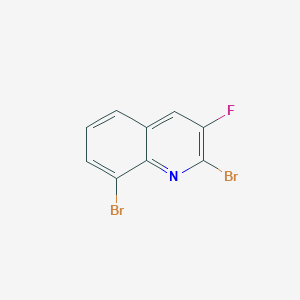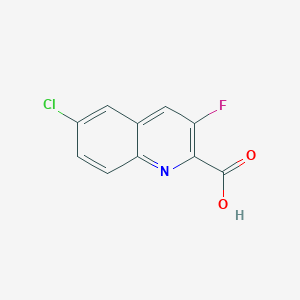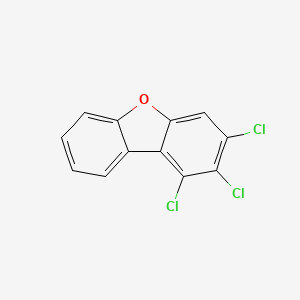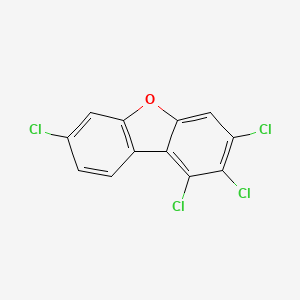
1,3,4,9-Tetrachlorodibenzofuran
Overview
Description
1,3,4,9-Tetrachlorodibenzofuran (TCDF) is a member of the Chlorinated dibenzofurans (CDFs) family, which contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . TCDF is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Synthesis Analysis
The synthesis of tetrachlorodibenzofuran isomers, including 1,3,4,9-Tetrachlorodibenzofuran, has been reported and identified by capillary column gas chromatography mass spectrometry .Molecular Structure Analysis
The molecular formula of 1,3,4,9-Tetrachlorodibenzofuran is C12H4Cl4O . It contains total 23 bond(s); 19 non-H bond(s), 15 multiple bond(s), 15 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), and 1 Furane(s) .Chemical Reactions Analysis
Detailed reaction mechanisms between TCDF and other compounds such as the methylidyne radical (CH) have been systematically investigated employing the B3LYP method of density functional theory (DFT) in combination with the atoms in molecules .Physical And Chemical Properties Analysis
The molecular weight of 1,3,4,9-Tetrachlorodibenzofuran is 306.0 g/mol . It has a XLogP3 value of 5.9, indicating its lipophilicity .Scientific Research Applications
Microbial Adsorption and Environmental Transfer
1,2,3,4-Tetrachlorodibenzo-p-dioxin (TCDD) and polychlorinated dibenzofurans (PCDFs) are structurally related to 1,3,4,9-Tetrachlorodibenzofuran. The microbial adsorption of these compounds by Bacillus pumilus was studied to understand their transfer in the environment. Dead biomass of microorganisms showed more effective removal of these molecules from the medium than live cells, suggesting their potential role in environmental detoxification (Hong, Hwang, & Chang, 2000).
Toxic Equivalency Factors (TEFs) for Dioxin-Like Compounds
TEFs for dioxin-like compounds, which include various PCDFs, were reevaluated by the World Health Organization (WHO) in 2005. This reevaluation process involved assessing the relative effect potencies of these compounds and making adjustments to the TEF values. The study underscores the importance of TEFs in understanding the toxic impact of compounds like 1,3,4,9-Tetrachlorodibenzofuran (van den Berg et al., 2006).
Aryl Hydrocarbon Receptor (AhR) and Breast Cancer Treatment
Research on the aryl hydrocarbon receptor (AhR) has shown its potential as a target for treating estrogen receptor-negative breast cancer. Compounds like 2,3,7,8-tetrachlorodibenzofuran, related to 1,3,4,9-Tetrachlorodibenzofuran, can induce CYP1A1 activity and inhibit the proliferation of breast cancer cell lines, suggesting a therapeutic avenue for specific breast cancer types (Zhang et al., 2009).
Hepatic Steatosis Induced by Environmental Exposure
Exposure to 2,3,7,8-tetrachlorodibenzofuran, a compound analogous to 1,3,4,9-Tetrachlorodibenzofuran, has been linked to hepatic steatosis (fatty liver disease) in mice. This research, involving targeted metabolomics, reveals how environmental pollutants like TCDF can disrupt lipid homeostasis and contribute to liver diseases (Yuan et al., 2019).
Carcinogenicity and Long-Term Studies
Long-term studies on compounds like TCDD and hexachlorodibenzo-p-dioxins, which are similar to 1,3,4,9-Tetrachlorodibenzofuran, provide insights into their carcinogenic nature. These studies indicate the potency and diversity of tumor types induced by such compounds in different species, which could be relevant for understanding the carcinogenic potential of 1,3,4,9-Tetrachlorodibenzofuran (Huff, Salmon, Hooper, & Zeise, 2004).
Mechanism of Action
TCDF is known to be a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
properties
IUPAC Name |
1,3,4,9-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-2-1-3-8-9(5)10-6(14)4-7(15)11(16)12(10)17-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCYJHOTZSKZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232542 | |
| Record name | 1,3,4,9-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,9-Tetrachlorodibenzofuran | |
CAS RN |
83704-28-3 | |
| Record name | 1,3,4,9-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,9-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,9-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935VCF06KT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




